Isoursodeoxycholic Acid: From Discovery to Stereoselective Synthesis
Isoursodeoxycholic Acid: From Discovery to Stereoselective Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isoursodeoxycholic acid (iUDCA), the 3β-epimer of the well-known therapeutic agent ursodeoxycholic acid (UDCA), has emerged as a molecule of significant interest. Initially identified as a metabolite of UDCA, its unique stereochemistry imparts distinct biological properties, including potential roles in modulating bile acid signaling pathways. This guide provides a comprehensive overview of the discovery of iUDCA and delves into the technical intricacies of its chemical synthesis. We will explore both historical and modern synthetic strategies, with a focus on the critical stereoselective steps required to achieve the desired 3β,7β-dihydroxy configuration. Detailed protocols, mechanistic insights, and comparative analyses of different synthetic routes are presented to equip researchers and drug development professionals with the foundational knowledge required for advancing the study and application of this unique bile acid.
Introduction and Discovery
The story of isoursodeoxycholic acid is intrinsically linked to that of its C-3 epimer, ursodeoxycholic acid (UDCA). UDCA was first isolated from the bile of black bears by Masato Shoda in 1927 and its structure was determined two years later.[1] For decades, UDCA, sourced from bear bile, was used in traditional medicine before its chemical synthesis was achieved and it became a widely prescribed treatment for cholestatic liver diseases and the dissolution of cholesterol gallstones.[2][3]
Isoursodeoxycholic acid (iUDCA), chemically known as 3β,7β-dihydroxy-5β-cholan-24-oic acid, was later identified as a human metabolite of UDCA.[4][5] Its formation involves the epimerization of the hydroxyl group at the C-3 position from the α-orientation (as in UDCA) to the β-orientation. This transformation can be mediated by both intestinal microflora and hepatic microsomal enzymes.[4] The discovery that the body actively produces this isomer spurred interest in its unique biological functions and its potential as a therapeutic agent in its own right. The structural difference between UDCA and iUDCA, while seemingly minor, leads to distinct physicochemical properties and potentially different interactions with biological targets.
The Synthetic Challenge: Stereocontrol at C-3 and C-7
The primary challenge in synthesizing iUDCA, as with many steroid-based molecules, is achieving precise control over the stereochemistry of its hydroxyl groups. The core cholanic acid scaffold is relatively rigid, but the facial selectivity of reagents approaching the steroid nucleus determines the final orientation (α or β) of substituents.
Most synthetic strategies for UDCA and its isomers begin with more abundant and inexpensive natural bile acids, such as cholic acid (CA) or chenodeoxycholic acid (CDCA).[6][7]
-
Chenodeoxycholic Acid (CDCA): Possesses the desired 3α-hydroxyl group but has a 7α-hydroxyl group.
-
Ursodeoxycholic Acid (UDCA): Has the correct 7β-hydroxyl but the incorrect 3α-hydroxyl for iUDCA synthesis.
-
Cholic Acid (CA): Has 3α, 7α, and 12α hydroxyl groups, requiring both epimerization and dehydroxylation steps.[8]
Therefore, the synthesis of iUDCA necessitates a stereoinversion, or "epimerization," of the C-3 hydroxyl group from the natural α-configuration to the β-configuration.
Chemical Synthesis of Isoursodeoxycholic Acid
General Strategy: The Oxidation-Reduction Approach
The most common and logical chemical approach to inverting a stereocenter, such as the C-3 hydroxyl group, involves a two-step sequence:
-
Oxidation: The target hydroxyl group is oxidized to a planar ketone. This step removes the existing stereochemistry.
-
Stereoselective Reduction: The resulting ketone is then reduced back to a hydroxyl group, using a reagent or conditions that favor approach from a specific face of the molecule to yield the desired epimer.
A Key Synthetic Route: The Mitsunobu Reaction
A more direct method for stereoinversion is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to its corresponding inverted ester, which can then be hydrolyzed. A patented process describes the synthesis of iUDCA from UDCA using this powerful reaction.[9]
Rationale: The Mitsunobu reaction provides a reliable method for inverting the stereochemistry at a secondary alcohol center with a high degree of predictability and often in high yield. It avoids the sometimes harsh conditions of oxidation and the challenges of achieving high stereoselectivity in the subsequent reduction.
Experimental Protocol: Synthesis of iUDCA from UDCA via Mitsunobu Reaction [9]
Step 1: Esterification of Ursodeoxycholic Acid
-
Objective: To protect the carboxylic acid moiety to prevent it from interfering with the Mitsunobu reaction.
-
Procedure:
-
Dissolve Ursodeoxycholic Acid (UDCA) in a suitable alcohol solvent (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize the acid catalyst, and remove the solvent under reduced pressure.
-
Purify the resulting UDCA ester by crystallization or chromatography.
-
Step 2: Stereoinversion via Mitsunobu Reaction
-
Objective: To invert the stereochemistry of the C-3 hydroxyl group.
-
Procedure:
-
Dissolve the UDCA ester in a dry, aprotic solvent (e.g., tetrahydrofuran).
-
Add triphenylphosphine (PPh₃) and a carboxylic acid (e.g., benzoic acid).
-
Cool the solution in an ice bath.
-
Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction and purify the resulting inverted ester (the iUDCA ester) by chromatography.
-
Step 3: Saponification to Isoursodeoxycholic Acid
-
Objective: To hydrolyze the ester groups at both the C-24 carboxylic acid and the newly formed C-3 position to yield the final product.
-
Procedure:
-
Dissolve the purified iUDCA ester in a mixture of alcohol (e.g., methanol) and water.
-
Add a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Heat the mixture under reflux until the saponification is complete.
-
Cool the reaction mixture and acidify with a dilute strong acid (e.g., HCl) to precipitate the free iUDCA.
-
Filter the solid product, wash with water, and dry.
-
Further purify the crude iUDCA by recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol).[9]
-
Diagram: Synthetic Workflow from UDCA to iUDCA
Caption: Key steps in the synthesis of iUDCA from UDCA.
Chemoenzymatic and Alternative Synthetic Approaches
While the Mitsunobu reaction is effective, research into more environmentally friendly and efficient synthesis methods is ongoing. Chemoenzymatic routes, which combine chemical steps with highly selective enzymatic transformations, are particularly promising.
Concept: Enzymes, specifically hydroxysteroid dehydrogenases (HSDHs), can catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus with exceptional regio- and stereoselectivity.[6][10]
A potential chemoenzymatic route to iUDCA could involve:
-
Enzymatic Oxidation: Using a 3α-HSDH to selectively oxidize the 3α-hydroxyl of a suitable precursor (like UDCA) to a 3-keto intermediate.
-
Enzymatic Reduction: Employing a stereoselective 3β-HSDH to reduce the 3-keto group to the desired 3β-hydroxyl.
This approach could reduce the need for protecting groups and harsh chemical reagents, aligning with the principles of green chemistry.[6][7]
Additionally, novel electrochemical methods are being explored. For instance, the stereoselective reduction of 7-ketolithocholic acid (7K-LCA) has been shown to produce UDCA with high selectivity under specific solvent conditions.[11][12] Tailoring such electrochemical systems could potentially favor the formation of other isomers, including iUDCA, by modifying the electrode material or electrolyte composition.
Biological Activity and Future Directions
The therapeutic effects of bile acids are often mediated by their interaction with nuclear receptors, most notably the Farnesoid X Receptor (FXR).[13] UDCA is considered to have FXR-antagonistic effects, which contributes to its therapeutic profile.[14] Specifically, by antagonizing FXR in the intestine, UDCA can reduce the negative feedback on the enzyme CYP7A1, which is the rate-limiting step in bile acid synthesis from cholesterol.[13][15] This leads to increased conversion of cholesterol into bile acids.
The distinct stereochemistry of iUDCA suggests it may have a different binding affinity and activity profile at FXR and other bile acid receptors compared to UDCA. Elucidating these differences is a key area of ongoing research. Understanding how the 3β-hydroxyl configuration impacts receptor interaction is crucial for unlocking the therapeutic potential of iUDCA. Future studies should focus on its role in metabolic diseases, inflammatory conditions, and liver health, potentially revealing applications distinct from its well-studied 3α-epimer.
Diagram: Simplified Bile Acid Signaling via FXR
Caption: FXR-mediated regulation of bile acid synthesis.
Conclusion
Isoursodeoxycholic acid represents a fascinating evolution in the study of bile acids. From its discovery as a metabolite to the development of sophisticated synthetic routes like the Mitsunobu reaction, the journey of iUDCA highlights the critical importance of stereochemistry in determining biological function. As researchers continue to refine synthetic methodologies, including promising chemoenzymatic and electrochemical approaches, a more accessible supply of iUDCA will facilitate deeper investigation into its unique therapeutic potential. For drug development professionals, iUDCA offers a new avenue for modulating the complex network of bile acid signaling, with potential applications in a range of metabolic and hepatic disorders.
References
-
Ursodeoxycholic acid - Wikipedia . Wikipedia.
-
Unraveling the Mechanism of Ursodeoxycholic Acid (UDCA) in Liver Disease Management . NINGBO INNO PHARMCHEM CO.,LTD.
-
Paumgartner, G., & Beuers, U. (2002). Drug insight: Mechanisms and sites of action of Ursodeoxycholic acid in cholestasis . Nature Clinical Practice Gastroenterology & Hepatology.
-
Joutsiniemi, T., et al. (2008). Ursodeoxycholic acid: Mechanism of action and novel clinical applications . Hepatology Research, 38(2), 123-31.
-
Paumgartner, G., & Beuers, U. (2004). Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease . Clinical Liver Disease, 8(1), 67-81.
-
Eggert, T., et al. (2014). Enzymatic routes for the synthesis of ursodeoxycholic acid . Journal of Biotechnology, 191, 11-21.
-
Enzymatic routes for the synthesis of ursodeoxycholic acid | Request PDF . ResearchGate.
-
Macdonald, I. A., et al. (1984). The enzymic and chemical synthesis of ursodeoxycholic and chenodeoxycholic acid from cholic acid . Biochimica et Biophysica Acta, 794(2), 254-61.
-
Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention . MedChemExpress.
-
Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity . Journal of Hepatology, 62(6), 1398-404.
-
Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . Scientific Reports, 11(1), 16273.
-
Liu, M., et al. (2023). Biological synthesis of ursodeoxycholic acid . Frontiers in Microbiology, 14, 1140662.
-
A facile synthesis of ursodeoxycholic acid and obeticholic acid from cholic acid . Semantic Scholar.
-
Preparation method of ursodeoxycholic acid . Google Patents.
-
Liu, M., et al. (2023). Biological synthesis of ursodeoxycholic acid . Frontiers in Microbiology, 14, 1140662.
-
Kim, D. H., et al. (2023). Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products . Heliyon, 9(7), e18313.
-
Nilsell, K., et al. (1983). Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones . Gastroenterology, 85(6), 1248-56.
-
von Bergmann, K., et al. (1984). Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis . Journal of Clinical Investigation, 74(5), 1519-27.
-
Method for producing ursodesoxycholic acid by using chenodeoxycholic acid as raw material . Google Patents.
-
A Comprehensive Guide to Ursodeoxycholic Acid from Synthesis to Applications . Alfa Chemistry.
-
Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . Scientific Reports, 11(1), 16273.
-
Process for the preparation of isoursodeoxycholic acid . Google Patents.
-
Tonin, F., & Arends, I. W. C. E. (2018). Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review . Beilstein Journal of Organic Chemistry, 14, 444-456.
-
Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . ResearchGate.
-
Pathak, P., & Chiang, J. Y. L. (2015). Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity . Annals of Translational Medicine, 3(Suppl 1), S11.
-
Pathak, P., et al. (2022). Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR . JHEP Reports, 4(12), 100579.
-
Ursodeoxycholic Acid Exerts Farnesoid X Receptor-antagonistic Effects on Bile Acid and Lipid Metabolism in Morbid Obesity . ResearchGate.
-
Ursodeoxycholic acid . American Chemical Society.
-
Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity . Journal of Hepatology, 62(6), 1398-404.
-
Beuers, U., et al. (1991). Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man . Journal of Hepatology, 13(1), 97-103.
-
Isoursodeoxycholic acid . PubChem.
Sources
- 1. acs.org [acs.org]
- 2. Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention_Chemicalbook [chemicalbook.com]
- 3. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 4. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoursodeoxycholic acid | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 7. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 9. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]
- 10. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
